4-(cyclohexylmethyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
4-(cyclohexylmethyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as CPT, is a chemical compound that has gained attention in recent years due to its potential as a therapeutic agent. CPT belongs to the class of triazole derivatives, which have been extensively studied for their pharmacological properties. In
Mechanism of Action
The mechanism of action of 4-(cyclohexylmethyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival and is often overactive in cancer cells. 4-(cyclohexylmethyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one inhibits this pathway by binding to the ATP-binding site of Akt, preventing its activation. This results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(cyclohexylmethyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. Additionally, 4-(cyclohexylmethyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to reduce oxidative stress and increase antioxidant activity. These effects make 4-(cyclohexylmethyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one a potential therapeutic agent for a variety of diseases, including cancer and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(cyclohexylmethyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one in lab experiments is its high potency. 4-(cyclohexylmethyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to be effective at low concentrations, making it a cost-effective option for researchers. Additionally, 4-(cyclohexylmethyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has a relatively simple synthesis method, making it easy to produce in large quantities. One limitation of using 4-(cyclohexylmethyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one in lab experiments is its potential toxicity. While 4-(cyclohexylmethyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to be relatively non-toxic in vitro, further studies are needed to determine its toxicity in vivo.
Future Directions
There are several future directions for the study of 4-(cyclohexylmethyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. One direction is the development of 4-(cyclohexylmethyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one analogs with improved potency and selectivity. Additionally, further studies are needed to determine the toxicity of 4-(cyclohexylmethyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one in vivo and its potential as a therapeutic agent for a variety of diseases. Finally, the development of novel drug delivery systems for 4-(cyclohexylmethyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one could improve its efficacy and reduce potential toxicity.
Scientific Research Applications
4-(cyclohexylmethyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been studied extensively for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-(cyclohexylmethyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one works by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, 4-(cyclohexylmethyl)-5-(pyridin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a variety of diseases.
properties
IUPAC Name |
4-(cyclohexylmethyl)-3-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c20-15-18-17-14(10-12-6-8-16-9-7-12)19(15)11-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLJBLGJBGZKIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C(=NNC2=O)CC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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